molecular formula C7H4N2O2S B1365435 Thieno[2,3-b]pyrazine-6-carboxylic acid CAS No. 59944-79-5

Thieno[2,3-b]pyrazine-6-carboxylic acid

Cat. No.: B1365435
CAS No.: 59944-79-5
M. Wt: 180.19 g/mol
InChI Key: MEHCDDSVVYRWJT-UHFFFAOYSA-N
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Description

Thieno[2,3-b]pyrazine-6-carboxylic acid (CAS: 59944-79-5) is a heterocyclic compound with the molecular formula C₇H₄N₂O₂S and a molecular weight of 180.18 g/mol . Its structure comprises a fused thienopyrazine ring system with a carboxylic acid substituent at position 4. Key properties include:

  • SMILES: C1=CN=C2C(=N1)C=C(S2)C(=O)O
  • InChI Key: MEHCDDSVVYRWJT-UHFFFAOYSA-N
  • Melting Point: 220°C (decomposition) .

Synthetic routes often involve coupling reactions, such as the bromination of methyl 7-aminothieno[2,3-b]pyrazine-2-carboxylate followed by substitution with heteroaryl amines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thieno[2,3-b]pyrazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiophene with diethyl oxalate, followed by cyclization with hydrazine hydrate . The reaction conditions often require refluxing in ethanol or another suitable solvent.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions: Thieno[2,3-b]pyrazine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .

Scientific Research Applications

Thieno[2,3-b]pyrazine-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Thieno[2,3-b]pyrazine-6-carboxylic acid varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The molecular targets and pathways involved often include key enzymes in metabolic pathways or signaling proteins in cancer cells .

Comparison with Similar Compounds

Structural Analogues with Modified Functional Groups

(a) Ester Derivatives

  • Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates Example: Methyl 7-[(3,4-dimethoxyphenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate (C₁₆H₁₆N₃O₄S, MW: 346.0856 g/mol) . Key Findings:
  • Demonstrated 86% yield in synthesis and potent activity against HCT-116 colon cancer cells .
  • Ester groups improve solubility and cellular penetration compared to the carboxylic acid form, enhancing anti-proliferative effects .

  • Ethyl 3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate Example: Compound 6d (C₁₈H₁₄BrN₃O₃S, MW: 448.29 g/mol) . Key Findings:
  • Synthesized via chloroacetonitrile/ethyl chloroacetate reactions, yielding derivatives with IR bands at 1666 cm⁻¹ (C=O) .
  • Ethoxycarbonyl groups stabilize crystal packing, influencing bioavailability .

(b) Amino-Substituted Derivatives

  • 3-Amino-6-(Substituted)thieno[2,3-b]pyridine-2-carbohydrazides Example: 3-Amino-4-aryl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carbohydrazides (C₁₅H₁₃N₅OS₂, MW: 367.43 g/mol) . Key Findings:
  • Serve as intermediates for pyrido[3',2':4,5]thieno[3,2-d]pyrimidinones, showing NH₂ IR bands at 3320–3151 cm⁻¹ .

(c) Heterocyclic Variants

  • Thieno[2,3-b]pyridines Example: Thieno[2,3-b]pyridine-2-carboxylic acid amide (C₁₇H₁₈O₃N₂S, MW: 346.40 g/mol) . Key Findings:
  • Replacing pyrazine with pyridine alters electronic properties, affecting reactivity in peptide synthesis .
  • Demonstrated applications in Smad3 and PARP inhibitors .

  • Furo[2,3-b]pyrazine-6-carboxylic Acid Derivatives

    • Example : Ethyl 7-hydroxyfuro[2,3-b]pyrazine-6-carboxylate (C₉H₈N₂O₄, MW: 208.17 g/mol) .
    • Key Findings :
  • Lower pKa (4.56) compared to thieno analogues, suggesting altered acidity and solubility .

Impact of Structural Modifications

  • Solubility : Ester derivatives (e.g., methyl/ethyl carboxylates) exhibit >50% higher solubility than the carboxylic acid form due to reduced crystallinity .
  • Activity: Amino-substituted derivatives show 2–3× higher anti-proliferative activity in MDA-MB-231 breast cancer cells compared to unmodified analogues .
  • Synthetic Accessibility: Brominated intermediates (e.g., methyl 7-bromothieno[2,3-b]pyrazine-2-carboxylate) enable versatile coupling reactions, yielding diverse derivatives in 50–86% yields .

Biological Activity

Thieno[2,3-b]pyrazine-6-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Structural Characteristics

This compound features a unique bicyclic structure combining thiophene and pyrazine rings with a carboxylic acid functional group. The presence of these functional groups enhances its chemical reactivity and biological activity, making it an attractive candidate for various applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways and signaling cascades associated with cancer and inflammation.
  • Receptor Interaction : The compound may also bind to cellular receptors, modulating signaling pathways that influence cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity : Studies have demonstrated its potential in inhibiting tumor cell growth across various cancer cell lines.
  • Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains.
  • Antioxidant Activity : Its ability to scavenge free radicals suggests potential use in oxidative stress-related conditions.

Anticancer Activity Assessment

A study evaluated the anticancer potential of thieno[2,3-b]pyrazine derivatives against four human tumor cell lines: gastric adenocarcinoma (AGS), colorectal adenocarcinoma (CaCo-2), breast carcinoma (MCF7), and non-small-cell lung carcinoma (NCI-H460). The results are summarized in Table 1.

Cell Line GI50 (µM) Compound Tested
AGS7.8This compound derivative
CaCo-211.0This compound derivative
MCF79.5This compound derivative
NCI-H46010.5This compound derivative

These findings indicate a promising selectivity and potency against specific cancer types.

Antioxidant Activity Evaluation

The antioxidant potential was assessed using the DPPH radical scavenging assay. The results indicated that thieno[2,3-b]pyrazine derivatives possess significant antioxidant activity compared to standard antioxidants like ascorbic acid.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods including:

  • Pd-Catalyzed C–N Coupling : This method allows for the introduction of different substituents that can enhance biological activity.
  • Cycloaddition Reactions : Catalytic reactions involving thienopyridines have been explored to create novel derivatives with improved properties.

Q & A

Q. What are the standard synthetic routes for Thieno[2,3-b]pyrazine-6-carboxylic acid, and how are reaction conditions optimized?

Basic Research Focus
The synthesis of this compound typically involves cyclization or multicomponent reactions. A common approach includes:

  • Cyclization of ester precursors : Heating ethanolic solutions of thienopyridine esters with hydrazine hydrate yields intermediates, though this may produce mixtures requiring purification .
  • Sonogashira coupling : Used to synthesize tricyclic derivatives (e.g., lactones) via palladium-catalyzed cross-coupling, enabling structural diversification .
  • Multicomponent reactions : Pyridine derivatives react with reagents under controlled conditions (e.g., catalysts, 80–120°C) to form fused-ring systems, achieving ~90% purity .

Optimization Strategies :

  • Catalysts : Use Pd(PPh₃)₄ or CuI for coupling efficiency.
  • Temperature : Maintain 60–80°C during cyclization to minimize side products.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates .

Q. How is this compound characterized, and what analytical methods resolve structural ambiguities?

Basic Research Focus
Key characterization techniques include:

TechniqueApplicationExample Data from Evidence
¹H/¹³C NMR Confirms substitution patterns and ring fusionAssigns peaks for S2 and C=O groups
IR Spectroscopy Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and amine groupsUsed to verify functionalization
Mass Spectrometry Validates molecular weight (MW = 180.18 g/mol) and purityExact mass: 180.012 (calc. for C₇H₄N₂O₂S)

Advanced Resolution : For ambiguous cases (e.g., regioisomers), use 2D NMR (COSY, HSQC) or X-ray crystallography to resolve spatial arrangements .

Q. How can researchers address low yields in cyclization steps during synthesis?

Advanced Research Focus
Low yields in cyclization often stem from competing side reactions or steric hindrance. Methodological solutions include:

  • Reagent stoichiometry : Use 1.2–1.5 equivalents of hydrazine hydrate to drive cyclization .
  • Microwave-assisted synthesis : Reduces reaction time (20–30 mins vs. 12 hours) and improves yield by 15–20% .
  • Protecting groups : Temporarily block reactive sites (e.g., carboxylic acid) to prevent undesired interactions .

Case Study : In the synthesis of tricyclic lactones, substituting PdCl₂(PPh₃)₂ with Pd(OAc)₂ increased yields from 45% to 68% .

Q. How to resolve contradictions in reported biological activity data for thieno[2,3-b]pyrazine derivatives?

Advanced Research Focus
Discrepancies in bioactivity (e.g., antitumor efficacy) may arise from assay variability or structural nuances. Mitigation strategies:

  • Structural tweaks : Introduce electron-withdrawing groups (e.g., -CF₃) at the 7-position to enhance DNA intercalation, as seen in methyl 7-[(hetero)arylamino] derivatives .
  • Dose-response profiling : Test compounds across 0.1–100 µM ranges to identify IC₅₀ trends.
  • Mechanistic studies : Use electrochemical DNA sensing to evaluate binding affinity, correlating with cytotoxicity .

Example : Derivatives with -NH₂ substituents showed 3-fold higher activity against MCF-7 cells than -OCH₃ analogs, highlighting substituent effects .

Q. What strategies enable regioselective functionalization of this compound?

Advanced Research Focus
Regioselectivity challenges arise from multiple reactive sites (N1, C3, C7). Approaches include:

  • Directing groups : Use -COOH at C6 to steer electrophilic substitution to C3 via hydrogen bonding .
  • Metal-mediated reactions : Cu-catalyzed Ullmann coupling selectively functionalizes C7 with aryl halides .
  • Protection/deprotection : Temporarily esterify the carboxylic acid (-COOEt) to prevent C6 interference during C2 bromination .

Case Study : Sonogashira coupling at C2 achieved 85% regioselectivity for alkynyl derivatives, while C7 amination required Boc-protected intermediates .

Q. How are impurities like 7-aminothis compound controlled during synthesis?

Advanced Research Focus
Common impurities (e.g., 7-amino derivatives, CAS 56881-31-3) arise from incomplete cyclization or over-reduction. Mitigation involves:

  • Chromatographic purification : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to isolate the target compound (Rt = 12.3 min) from the 7-amino impurity (Rt = 9.8 min) .
  • Reaction monitoring : Track progress via TLC (silica, EtOAc/hexane 3:7; Rf = 0.4 for product vs. 0.2 for impurity) .
  • Reductive conditions : Limit NaBH₄ usage to <2 equivalents to prevent over-reduction of nitro intermediates .

Q. What computational tools predict the physicochemical properties of this compound?

Advanced Research Focus

  • LogP calculation : Use ChemAxon or PubChem (experimental LogP = 1.2) to assess lipophilicity for drug-likeness .
  • pKa prediction : The carboxylic acid group has a computed pKa of 2.8, critical for solubility profiling .
  • DFT studies : Model HOMO-LUMO gaps (4.2 eV) to predict electrochemical behavior in sensing applications .

Properties

IUPAC Name

thieno[2,3-b]pyrazine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c10-7(11)5-3-4-6(12-5)9-2-1-8-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHCDDSVVYRWJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428177
Record name thieno[2,3-b]pyrazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59944-79-5
Record name thieno[2,3-b]pyrazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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